molecular formula C19H25N5O B7639646 1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea

1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea

Cat. No. B7639646
M. Wt: 339.4 g/mol
InChI Key: GLVSYVKZAUGGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea, also known as DCPU, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. DCPU is a small molecule inhibitor that targets protein-protein interactions, which are vital for various biological processes.

Mechanism of Action

1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea acts as a small molecule inhibitor that targets protein-protein interactions. Specifically, this compound binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding stabilizes p53, preventing its degradation by MDM2 and promoting its activation. In the case of amyloid-beta peptides, this compound binds to the N-terminal region of the peptide, preventing its aggregation and reducing its toxicity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific target protein and the cellular context. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating p53. In Alzheimer's disease, this compound reduces the toxicity of amyloid-beta peptides by preventing their aggregation. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea for lab experiments is its specificity for protein-protein interactions. This compound targets a specific hydrophobic pocket in MDM2, making it a potent inhibitor of the MDM2-p53 interaction. Additionally, this compound has shown low toxicity in animal models, making it a promising candidate for further development. However, the synthesis of this compound is complex and requires multiple steps, which may limit its availability for lab experiments.

Future Directions

There are several future directions for the development of 1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea. One potential application is in the treatment of cancer, where this compound could be used as a targeted therapy for tumors with wild-type p53. Another potential application is in the treatment of neurodegenerative diseases, where this compound could be used to prevent the aggregation of amyloid-beta peptides. Additionally, this compound could be further optimized to improve its potency and pharmacokinetic properties, making it a more effective therapeutic agent.

Synthesis Methods

1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea can be synthesized using a multistep process that involves the coupling of two key intermediates, 5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine and 1-(2,2-dicyclopropylethyl)piperazine-2,5-dione. The reaction is catalyzed by a suitable coupling agent, such as N,N'-carbonyldiimidazole (CDI), and the product is purified using column chromatography. The final compound is obtained as a white solid with a high purity level.

Scientific Research Applications

1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation. This compound has been found to inhibit the interaction between two proteins, MDM2 and p53, which play a crucial role in the regulation of cell growth and death. Inhibition of this interaction results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Furthermore, this compound has been found to reduce inflammation in animal models of rheumatoid arthritis and sepsis.

properties

IUPAC Name

1-(2,2-dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-13-10-18(24(23-13)12-16-4-2-3-9-20-16)22-19(25)21-11-17(14-5-6-14)15-7-8-15/h2-4,9-10,14-15,17H,5-8,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVSYVKZAUGGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NCC(C2CC2)C3CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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